Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate
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Overview
Description
Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,3-dimethylphenyl isocyanate with 2-hydroxybenzoic acid to form an intermediate, which is then reacted with methyl 2-aminoacetate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives and carbamoyl-substituted phenoxy compounds. Examples include:
- Methyl 2-[(2,3-dimethylphenyl)carbamoyl]benzoate
- Ethyl 2-[(2,3-dimethylphenyl)carbamoyl]benzoate
Uniqueness
Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 2-[[2-[2-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H24N2O5/c1-16-9-8-13-20(17(16)2)27-24(29)19-11-5-7-14-22(19)32-15-23(28)26-21-12-6-4-10-18(21)25(30)31-3/h4-14H,15H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
XHGAUGLGOSHTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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